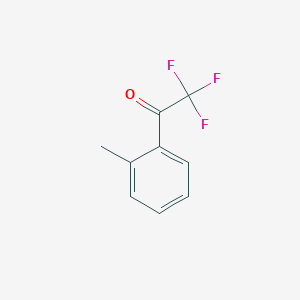
2'-Methyl-2,2,2-trifluoroacetophenone
Vue d'ensemble
Description
2’-Methyl-2,2,2-trifluoroacetophenone, also known as MTFAP, is a chemical compound with the molecular formula C9H7F3O . It is a derivative of acetophenone where the acetyl group is trifluoromethylated and the phenyl group is methylated at the para position .
Molecular Structure Analysis
The molecular structure of 2’-Methyl-2,2,2-trifluoroacetophenone consists of a trifluoromethyl group (CF3) and a methyl group (CH3) attached to an acetophenone backbone . The exact structural details or 3D conformations are not provided in the searched resources.Physical And Chemical Properties Analysis
2’-Methyl-2,2,2-trifluoroacetophenone has a molecular weight of 188.15 g/mol. Other physical and chemical properties such as boiling point, density, and refractive index are not specified for this compound in the searched resources.Applications De Recherche Scientifique
Catalytic Reactions
2'-Methyl-2,2,2-trifluoroacetophenone has been studied in catalytic reactions. Platinum-catalyzed enantioselective hydrogenation of aryl-substituted trifluoroacetophenones, including 2,2,2-trifluoroacetophenone, showed that electron-withdrawing groups increased the rate and enantioselectivity of these reactions. The highest enantioselectivity achieved so far in this reaction using any heterogeneous catalyst system was observed in the hydrogenation of 2,2,2-trifluoroacetophenone, reaching 92% e.e. (Arx, Mallát, & Baiker, 2001).
Synthesis of Chemical Compounds
The compound has been utilized in the synthesis of various chemical structures. For instance, the reaction of trifluoroacetophenone with diethyl succinate led to the synthesis of 3-carboxy-4-(trifluoromethyl)tetralone. This synthesis demonstrates the chemical versatility and reactivity of trifluoroacetophenone derivatives (Ukerun, 1988).
Molecular Structure Analysis
Studies have also focused on understanding the molecular structure of 2,2,2-trifluoroacetophenone. The rotational spectrum of this compound was measured and assigned using supersonic-jet Fourier transform microwave spectroscopy. This study provided accurate structural parameters for the carbon skeleton, contributing to a better understanding of its molecular structure (Lei et al., 2018).
Crystal Structure and Packing
The crystal structure of 2,2,2-trifluoroacetophenone has been determined using in situ cryocrystallization techniques. This research aimed to study its crystal packing associated with various intermolecular interactions and compare these with substituted analogs. It highlighted how chemical substitution influences crystal packing and the electronic environment of the molecule (Dey, Sirohiwal, & Chopra, 2018).
Organocatalysis
2,2,2-Trifluoroacetophenone has been identified as an efficient organocatalyst for the environmentally friendly epoxidation of alkenes. This study revealed the compound's potentialas a catalyst for chemical transformations, offering a mild, fast, and green approach using H2O2 as the oxidant and achieving high yields in various olefin epoxidations (Limnios & Kokotos, 2014).
Intermolecular Interactions
Research has also delved into the intermolecular interactions of 2,2,2-trifluoroacetophenone. Scanning tunneling microscopy (STM) data revealed the formation of homochiral dimers and trimers of this compound, driven by aryl−CH···O bonding. This study underscores the role of specific intermolecular interactions in forming self-assembled structures at room temperature (Demers-Carpentier et al., 2011).
Sensing Applications
2,2,2-Trifluoroacetophenone derivatives have been utilized in fluorescence "turn-on" sensing of carboxylate anions. The enhancement in fluorescence upon binding carboxylate anions, particularly with terthiophene derivatives, indicates potential applications in anion sensing and highlights the role of intramolecular hydrogen bonding (Kim & Ahn, 2008).
Electrode Manufacture
The compound and its derivatives have been studied for their application in the manufacture of ion-selective electrodes. The hydration and solubility characteristics of various trifluoroacetophenone derivatives were analyzed to determine their suitability as neutral carriers in membrane electrodes. This research aids in understanding the selection criteria for materials used in electrode manufacturing (Matveichuk, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2,2,2-trifluoro-1-(2-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQDBQYFKARISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10531113 | |
| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Methyl-2,2,2-trifluoroacetophenone | |
CAS RN |
341-39-9 | |
| Record name | 2,2,2-Trifluoro-1-(2-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10531113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

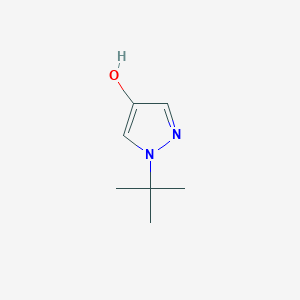
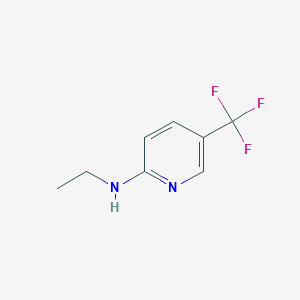


![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)


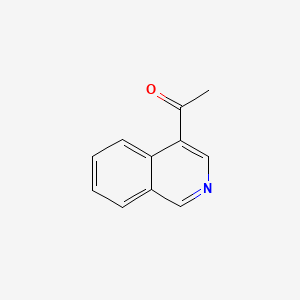
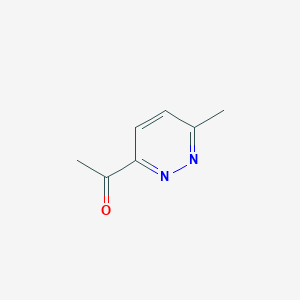
![Bicyclo[2.2.2]octane-1,4-diyldimethanol](/img/structure/B1317151.png)

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)

![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)